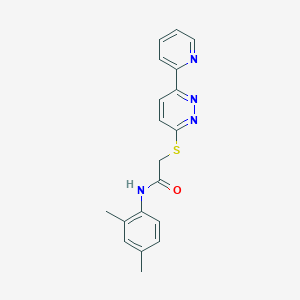
N-(2,4-dimethylphenyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethylphenyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide, also known as DPTA, is a chemical compound that has recently gained attention in scientific research. This compound is synthesized through a multistep process and has shown potential as a therapeutic agent due to its unique mechanism of action.
作用机制
The mechanism of action of N-(2,4-dimethylphenyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide involves its ability to inhibit the activity of enzymes involved in cellular processes such as DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately induces cell death. Additionally, N-(2,4-dimethylphenyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide has been shown to inhibit the activity of proteins involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-(2,4-dimethylphenyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide has been shown to induce apoptosis, inhibit cell proliferation, and reduce the expression of proteins involved in angiogenesis. In neurodegenerative disorders, N-(2,4-dimethylphenyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide has been shown to protect neurons from oxidative stress and reduce inflammation.
实验室实验的优点和局限性
One advantage of using N-(2,4-dimethylphenyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide in laboratory experiments is its ability to inhibit the activity of enzymes involved in cellular processes, making it a useful tool for studying these processes. However, one limitation of using N-(2,4-dimethylphenyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide is its potential toxicity, which must be carefully monitored in experiments.
未来方向
There are several future directions for research involving N-(2,4-dimethylphenyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide. One area of interest is its potential use in combination therapy for cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of N-(2,4-dimethylphenyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide and its potential use in treating neurodegenerative disorders. Finally, the development of more efficient synthesis methods for N-(2,4-dimethylphenyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide may allow for its wider use in scientific research.
合成方法
The synthesis of N-(2,4-dimethylphenyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide involves several steps, including the reaction of 2,4-dimethylphenylamine with ethyl chloroacetate to form ethyl 2-(2,4-dimethylphenylamino)acetate. This intermediate is then reacted with thiosemicarbazide to form the corresponding thiosemicarbazone. The final step involves the reaction of the thiosemicarbazone with 6-bromo-2-(pyridin-2-yl)pyridazine to form N-(2,4-dimethylphenyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide.
科学研究应用
N-(2,4-dimethylphenyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide has been studied for its potential use in treating various diseases, including cancer and neurodegenerative disorders. In cancer research, N-(2,4-dimethylphenyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In neurodegenerative disorder research, N-(2,4-dimethylphenyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide has shown potential in protecting neurons from oxidative stress and reducing inflammation.
属性
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4OS/c1-13-6-7-15(14(2)11-13)21-18(24)12-25-19-9-8-17(22-23-19)16-5-3-4-10-20-16/h3-11H,12H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKCAZLQIJHPSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2,3-dihydro-1H-indole-6-carboxylic A+](/img/structure/B2542286.png)
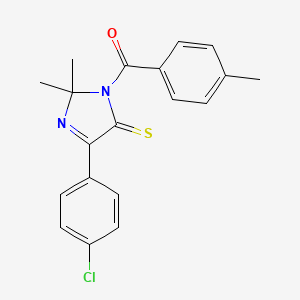
![4-[4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2542292.png)
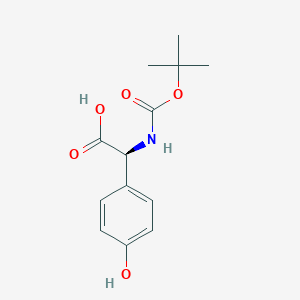
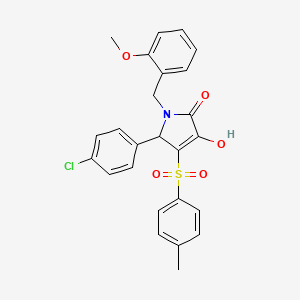

![4-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2542298.png)
![(Z)-2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide](/img/structure/B2542300.png)

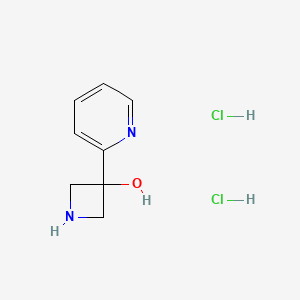
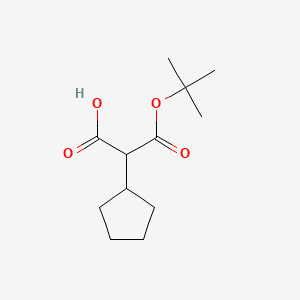

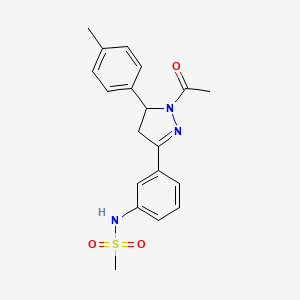
![N-[(1,2-dimethylindol-5-yl)methyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2542309.png)